Oxprenolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Antiarrhythmic Effects:

One primary area of research focused on Oxprenolol's ability to regulate abnormal heart rhythms (arrhythmias). Studies investigated its effectiveness in treating conditions like atrial fibrillation and ventricular tachycardia. For instance, a research paper published in 1981 compared Oxprenolol to another beta-blocker (propranolol) for managing atrial fibrillation. The findings suggested Oxprenolol's potential benefits in controlling heart rate and reducing the risk of stroke in these patients [].

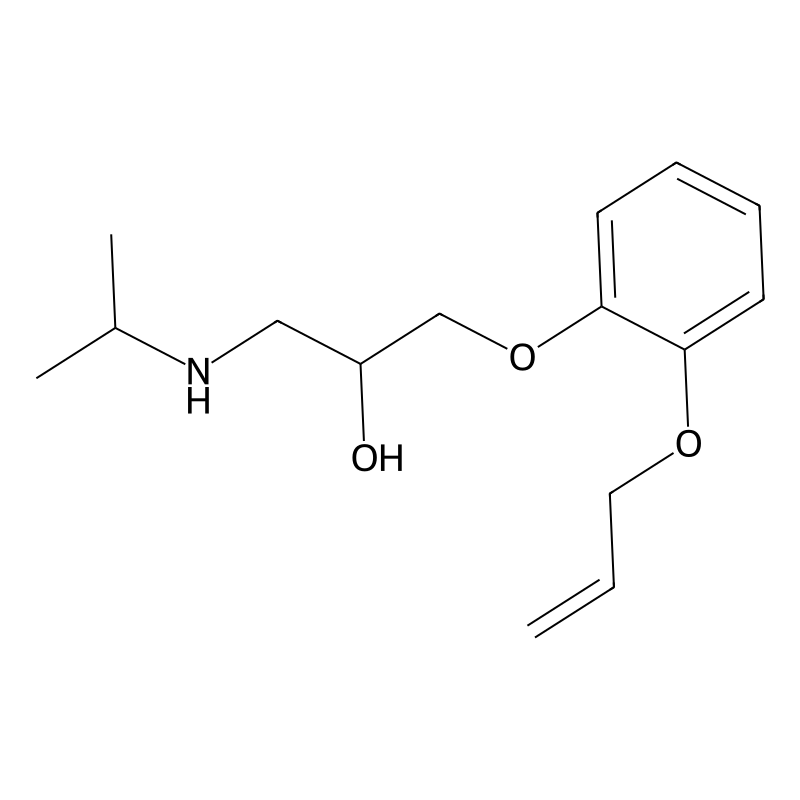

Oxprenolol is a non-selective beta-adrenergic antagonist, primarily utilized in the treatment of hypertension, angina pectoris, and certain arrhythmias. It is characterized by its intrinsic sympathomimetic activity, which allows it to activate beta-adrenergic receptors while simultaneously blocking them. This unique property differentiates it from other beta-blockers that solely inhibit receptor activity. Chemically, oxprenolol is classified as a small molecule with the formula and a molar mass of approximately 265.35 g/mol .

The compound is lipophilic, enabling it to cross the blood-brain barrier more readily than hydrophilic beta-blockers. This characteristic can lead to a higher incidence of central nervous system-related side effects compared to other beta-blockers such as atenolol or nadolol . Oxprenolol is typically administered orally and has a bioavailability ranging from 20% to 70% due to extensive first-pass metabolism in the liver .

Oxprenolol undergoes several metabolic reactions primarily in the liver. Its metabolism involves glucuronidation, leading to the formation of conjugated metabolites that are excreted via urine. Less than 4% of the drug is eliminated unchanged . The compound's pharmacological activity is largely attributed to its competitive inhibition of catecholamines at beta-adrenergic receptors, specifically beta-1 and beta-2 subtypes, resulting in decreased heart rate and myocardial contractility .

As a non-selective beta-adrenergic blocker, oxprenolol exerts its effects by binding to both beta-1 and beta-2 adrenergic receptors. This action reduces cardiac output and blood pressure by inhibiting the effects of epinephrine and norepinephrine . Additionally, oxprenolol has been shown to exhibit some antagonistic activity at serotonin receptors (5-HT1A and 5-HT1B), which may contribute to its anxiolytic properties . The drug's intrinsic sympathomimetic activity allows it to provide some cardiovascular benefits without causing significant bradycardia or negative inotropic effects compared to other beta-blockers like propranolol .

The synthesis of oxprenolol typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:

- Formation of the phenoxy group: This can be achieved through nucleophilic substitution reactions involving phenolic compounds.

- Alkylation: The introduction of an allyl group occurs via alkylation methods.

- Final coupling: The final product is obtained through coupling reactions that link the alkylated phenolic compound with an amine structure.

Specific synthetic pathways may vary, but they generally focus on constructing the core structure while maintaining the necessary functional groups that confer its biological activity .

Oxprenolol is primarily used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure by decreasing cardiac output.

- Angina Pectoris Treatment: The drug alleviates chest pain associated with reduced blood flow to the heart.

- Arrhythmias Control: It helps stabilize heart rhythms by reducing excitability in cardiac tissues.

- Anxiety Disorders: Due to its ability to mitigate physical symptoms of anxiety (e.g., tachycardia), oxprenolol has been utilized off-label for anxiety management .

Oxprenolol exhibits various interactions with other drugs and substances:

- Increased risk of hypersensitivity reactions when combined with certain allergens (e.g., pollen).

- Potential interactions with other antihypertensive agents, which may enhance hypotensive effects.

- Caution advised when used alongside other central nervous system depressants, as it may exacerbate sedation or respiratory depression .

The drug's metabolism can also be influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, which may affect its efficacy and safety profile in different populations .

Oxprenolol shares similarities with several other beta-blockers, each having unique properties:

| Compound Name | Selectivity | Intrinsic Sympathomimetic Activity | Lipophilicity | Common Uses |

|---|---|---|---|---|

| Propranolol | Non-selective | No | High | Hypertension, anxiety |

| Atenolol | Beta-1 selective | No | Low | Hypertension, angina |

| Metoprolol | Beta-1 selective | No | Moderate | Hypertension, heart failure |

| Timolol | Non-selective | No | Moderate | Glaucoma treatment |

| Nadolol | Non-selective | No | Low | Hypertension, angina |

Uniqueness of Oxprenolol:

Oxprenolol's intrinsic sympathomimetic activity sets it apart from many traditional beta-blockers, allowing it to provide therapeutic benefits with potentially fewer side effects related to bradycardia. Its ability to cross the blood-brain barrier also distinguishes it from more hydrophilic alternatives, making it suitable for specific clinical scenarios where central nervous system effects are desired .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Pharmacology

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Oxoprenolol has known human metabolites that include Oxprenolol glucuronide.